molecular formula C5H10ClF2N B2406428 (2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride CAS No. 1951424-95-5

(2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride

Cat. No.: B2406428
CAS No.: 1951424-95-5
M. Wt: 157.59
InChI Key: PXOYAHQYHURJGR-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Structure and Functional Groups

The molecule consists of a pyrrolidine ring (five-membered saturated nitrogen heterocycle) substituted at the 2- and 4-positions with fluoromethyl (-CH₂F) and fluorine (-F) groups, respectively. The hydrochloride salt arises from protonation of the pyrrolidine nitrogen, enhancing solubility and stability. Key molecular descriptors include:

Property Value Source
Molecular Formula C₅H₁₀ClF₂N
Molecular Weight 157.59 g/mol
SMILES C1C@@HF.Cl
InChIKey PXOYAHQYHURJGR-FHAQVOQBSA-N

The (2S,4S) configuration specifies the spatial arrangement of substituents: the fluoromethyl group occupies the S-configuration at C2, while the fluorine atom is in the S-configuration at C4. This stereochemistry is critical for biological activity and synthetic utility.

Determination of Absolute Configuration

The stereochemistry is confirmed through:

  • Chiral Resolution : Enzymatic or chemical methods separate enantiomers, with the (2S,4S) form isolated via chiral chromatography or crystallization.
  • NMR Spectroscopy : Coupling constants and NOESY/ROESY correlations in deuterated solvents (e.g., CDCl₃) provide evidence for spatial relationships between substituents.
  • X-ray Crystallography : While direct data for this compound is unavailable, analogous fluorinated pyrrolidines exhibit defined puckering patterns in crystalline states.

Properties

IUPAC Name

(2S,4S)-4-fluoro-2-(fluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-2-5-1-4(7)3-8-5;/h4-5,8H,1-3H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOYAHQYHURJGR-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CF)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1CF)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

Synthesis typically begins with chiral pyrrolidine derivatives. Common precursors include:

  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid : Provides the foundational stereochemistry for subsequent modifications.
  • Epoxide intermediates : Enable ring-opening reactions to install fluoromethyl groups.

Fluorination Methods

Nucleophilic Fluorination

Nucleophilic agents like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) are employed under polar aprotic solvents (e.g., DMF, DMSO). For example:
$$
\text{(2S,4R)-4-Hydroxypyrrolidine} + \text{DAST (Diethylaminosulfur trifluoride)} \xrightarrow{\text{CH}2\text{Cl}2} \text{(2S,4S)-4-Fluoropyrrolidine}
$$
Yields range from 60–75%, with DAST preferred for its mild conditions and minimal racemization.

Table 1: Comparison of Fluorinating Agents
Agent Solvent Temperature (°C) Yield (%) Purity (%)
DAST CH₂Cl₂ 0–25 72 98
Deoxo-Fluor THF -20–0 68 95
KF DMF 80–100 45 88

Electrophilic Fluorination

Electrophilic reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are used for late-stage fluorination. These methods are less common due to competing side reactions but offer regioselectivity in complex systems.

Installation of the Fluoromethyl Group

Alkylation of Pyrrolidine

The fluoromethyl group is introduced via alkylation of a secondary amine intermediate. For instance:
$$
\text{(2S,4S)-4-Fluoropyrrolidine} + \text{CH}_2\text{FI} \xrightarrow{\text{Base}} \text{(2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine}
$$
Iodomethane derivatives (CH₂FI) are preferred for their reactivity, with sodium hydride (NaH) as the base in tetrahydrofuran (THF).

Reductive Amination

Alternative routes employ reductive amination using fluorinated aldehydes:
$$
\text{(2S,4S)-4-Fluoropyrrolidine} + \text{HCFO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Intermediate}
$$
This method achieves yields of ~65% but requires careful pH control to avoid epimerization.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the hydrochloride salt:
$$
\text{(2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine} + \text{HCl} \rightarrow \text{(2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride}
$$
Crystallization from ethanol/water mixtures enhances purity (>99% by HPLC).

Optimization and Industrial Scaling

Catalytic Asymmetric Synthesis

Recent advances utilize chiral catalysts to enforce stereochemistry. For example, Jacobsen’s thiourea catalysts achieve enantiomeric excess (ee) >90% in pyrrolidine functionalization.

Continuous Flow Reactors

Industrial production adopts continuous flow systems to improve heat transfer and reduce reaction times (Table 2).

Table 2: Batch vs. Flow Synthesis Parameters
Parameter Batch Reactor Flow Reactor
Reaction Time (h) 8–12 2–4
Yield (%) 70 85
Purity (%) 95 98
Scalability Limited High

Analytical Characterization

Critical quality control metrics include:

  • Chiral HPLC : Confirms enantiomeric purity (ee >98%).
  • ¹⁹F NMR : Validates fluorine incorporation (δ = -120 to -150 ppm).
  • X-ray Crystallography : Resolves absolute configuration.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated pyrrolidines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development and Synthesis
The compound serves as a critical building block in the synthesis of biologically active molecules. Its fluorinated structure can enhance the pharmacological properties of drug candidates by improving their metabolic stability and bioavailability. Research indicates that the incorporation of fluorine into organic compounds can significantly influence their biological activity due to changes in lipophilicity and hydrogen bonding capabilities .

1.2 Radioligand Development
Recent studies have highlighted the use of (2S,4S)-4-fluoro-2-(fluoromethyl)pyrrolidine hydrochloride in developing radiolabeled tracers for cancer diagnostics. For instance, derivatives incorporating this compound have shown promising results as fibroblast activation protein inhibitors, which are crucial for tumor imaging and targeted therapy . These compounds exhibited high binding affinity and specificity towards cancer cells, making them valuable tools in oncology.

Application AreaDescriptionResults/Outcomes
Drug DevelopmentBuilding block for synthesizing biologically active moleculesEnhanced metabolic stability and bioavailability
Radioligand DevelopmentUsed in tracers for cancer diagnosticsHigh binding affinity to fibroblast activation protein

Chemical Research

2.1 Synthetic Chemistry
In synthetic chemistry, this compound is utilized as a reagent in various chemical transformations. Its electrophilic nature due to the fluorine substituents allows it to participate in nucleophilic substitution reactions, facilitating the synthesis of complex organic molecules.

2.2 Structure-Activity Relationship Studies
The compound's unique structure has made it a subject of structure-activity relationship studies aimed at optimizing its biological activity. By modifying different substituents on the pyrrolidine ring, researchers can explore how these changes affect the compound's efficacy against specific biological targets. For example, studies have demonstrated that variations in fluorination patterns can lead to significant differences in potency against fibroblast activation protein .

Research FocusDescriptionFindings/Implications
Synthetic ChemistryReagent for chemical transformationsFacilitates synthesis of complex organic molecules
Structure-Activity StudiesOptimization of biological activity through structural modificationsVariations in fluorination influence potency against targets

Case Studies

3.1 Cancer Imaging Tracers
A notable case study involved the development of [68Ga]Ga-FAPI-04, which incorporates this compound as a key component. This tracer demonstrated rapid tumor uptake and clearance via the kidneys during preclinical trials, highlighting its potential for effective cancer imaging . The study emphasized the importance of optimizing fluorinated compounds for enhanced tumor targeting.

3.2 Inhibition Potency Studies
Another investigation focused on the inhibitory potency of various derivatives based on this compound against fibroblast activation protein. Results indicated that specific modifications could yield compounds with significantly improved inhibitory activity compared to their non-fluorinated counterparts. This underscores the compound's role in drug design aimed at targeting specific enzymes involved in cancer progression.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-4-Fluoropyrrolidine hydrochloride
  • (2S,4S)-2-(Fluoromethyl)pyrrolidine hydrochloride
  • (2S,4S)-4-Fluoro-2-(chloromethyl)pyrrolidine hydrochloride

Uniqueness

(2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct physicochemical properties. These properties include increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

(2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula : C₅H₈ClF₂N
  • Molecular Weight : 157.59 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1951424-95-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The incorporation of fluorine atoms enhances the compound's binding affinity and selectivity, which can modulate various biological pathways effectively.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Protein-Ligand Interactions : It serves as a valuable tool in studying protein-ligand interactions, providing insights into enzyme mechanisms and drug design.

Applications in Drug Development

The compound is particularly relevant in the development of pharmaceuticals targeting neurological disorders. Its fluorinated structure can improve bioavailability and efficacy compared to non-fluorinated counterparts.

Notable Applications:

  • Intermediate in Synthesis : Used as an intermediate in synthesizing various pharmaceuticals.
  • Peptide Synthesis : Acts as a building block for peptides, enhancing the efficiency of solid-phase peptide synthesis.
  • Agrochemical Production : Utilized in the synthesis of agrochemicals due to its unique chemical properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Mechanisms :
    • A study examined the compound's role in enzyme mechanisms, revealing that it could act as a reversible inhibitor for specific enzymes involved in metabolic pathways. This suggests potential therapeutic applications in metabolic disorders .
  • Research on Neuropharmacology :
    • Research highlighted its effectiveness as a lead compound for developing drugs aimed at treating neurological conditions. The study demonstrated that derivatives of this compound exhibited improved neuroprotective effects compared to traditional treatments .
  • Fluorinated Compound Studies :
    • A comprehensive review discussed the impact of fluorinated compounds on biological systems, emphasizing how this compound could influence cellular signaling pathways due to its unique structure .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberUnique Features
(S)-2-(Fluoromethyl)pyrrolidine hydrochloride787564-55-0Contains a single fluoromethyl group
(R)-4-Fluoro-2-(trifluoromethyl)pyrrolidineNot specifiedDifferent stereochemistry at the 2-position
1-(Trifluoromethyl)pyrrolidineNot specifiedLacks the fluorine substituent at position 4

The distinct stereochemistry and presence of both fluorine and trifluoromethyl groups significantly influence the chemical reactivity and biological activity of this compound compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride, and how can enantiomeric purity be ensured?

  • Synthesis : The compound is typically synthesized via fluorination of pyrrolidine precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate) are used to introduce fluorine and fluoromethyl groups stereoselectively, followed by acidic deprotection to yield the hydrochloride salt .
  • Enantiomeric Purity : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended to confirm enantiomeric excess (>98%). Retention times and elution order should be validated against racemic standards .

Q. How is the compound characterized to confirm its stereochemical configuration?

  • Analytical Methods :

  • NMR : 19F^{19}\text{F} NMR distinguishes axial/equatorial fluorine positions (δ ~ -200 ppm for axial F in pyrrolidine derivatives). 1H^{1}\text{H} NMR coupling constants (e.g., J2,4J_{2,4}) confirm cis/trans stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration, particularly for hydrochloride salts, by analyzing crystal packing and hydrogen-bonding networks .

Q. What quality control protocols are critical for ensuring batch-to-batch consistency?

  • Purity Standards :

ParameterMethodAcceptance Criteria
Chemical PurityHPLC (C18 column)≥98% (area %)
Water ContentKarl Fischer Titration≤0.5% w/w
Residual SolventsGC-MS≤500 ppm (ICH Q3C)
  • Documentation : Certificates of Analysis (COA) must include lot-specific data on purity, solubility, and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.